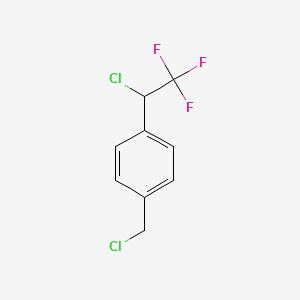

![molecular formula C16H16N2S B12515138 5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine CAS No. 820230-94-2](/img/structure/B12515138.png)

5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin ist eine heterocyclische Verbindung, die einen Thiazolring aufweist, der mit einer Ethylgruppe und einer Naphthalen-1-ylmethylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Ethyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, an der ein Thioharnstoffderivat und ein α-Halogenketon beteiligt sind. Die Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem polaren Lösungsmittel wie Ethanol durchgeführt.

Substitutionsreaktionen: Die Ethylgruppe kann durch eine Alkylierungsreaktion unter Verwendung von Ethyliodid oder Ethylbromid in Gegenwart einer starken Base wie Natriumhydrid eingeführt werden.

Anlagerung der Naphthalen-1-ylmethylgruppe: Dieser Schritt beinhaltet eine nucleophile Substitutionsreaktion, bei der das Thiazolderivat in Gegenwart einer Base mit einem Naphthalen-1-ylmethylhalogenid reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Ethyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um Thiazolidinderivate zu ergeben.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere am Thiazolring, mit Reagenzien wie Alkylhalogeniden oder Acylchloriden eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran durchgeführt.

Substitution: Alkylhalogenide, Acylchloride; Reaktionen werden in Gegenwart von Basen wie Natriumhydrid oder Kaliumcarbonat durchgeführt.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Thiazolidinderivate

Substitution: Verschiedene substituierte Thiazolderivate

Wissenschaftliche Forschungsanwendungen

5-Ethyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles, krebshemmendes und entzündungshemmendes Mittel untersucht, da sie mit biologischen Zielmolekülen interagieren kann.

Materialwissenschaften: Sie wird bei der Entwicklung von organischen Halbleitern und lichtemittierenden Dioden (LEDs) eingesetzt, da sie einzigartige elektronische Eigenschaften aufweist.

Biologische Studien: Die Verbindung wird auf ihre Wechselwirkungen mit Enzymen und Rezeptoren untersucht, um Einblicke in ihren Wirkmechanismus und potenzielle therapeutische Anwendungen zu gewinnen.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Ethyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin umfasst die Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Zentren bindet und so die Funktion des Enzyms moduliert. Darüber hinaus kann sie mit Rezeptoren interagieren und Signaltransduktionswege verändern, wodurch zelluläre Reaktionen beeinflusst werden.

Wirkmechanismus

The mechanism of action of 5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Methyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin

- 5-Phenyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin

- 5-Ethyl-3-[(Phenyl)methyl]-1,3-thiazol-2(3H)-imin

Einzigartigkeit

5-Ethyl-3-[(Naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imin ist aufgrund des Vorhandenseins sowohl einer Ethylgruppe als auch einer Naphthalen-1-ylmethylgruppe einzigartig, die ihr unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Merkmale können ihre Bindungsaffinität zu biologischen Zielmolekülen verbessern und ihre Wirksamkeit in verschiedenen Anwendungen steigern.

Eigenschaften

CAS-Nummer |

820230-94-2 |

|---|---|

Molekularformel |

C16H16N2S |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

5-ethyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine |

InChI |

InChI=1S/C16H16N2S/c1-2-14-11-18(16(17)19-14)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,11,17H,2,10H2,1H3 |

InChI-Schlüssel |

GSIYQJICNZAGMP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CN(C(=N)S1)CC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)

![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)

![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)

![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)

![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)

![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)

![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)

![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)

![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)